2-(4-bromophenyl)-2-oxoethyl N-[(4-methylcyclohexyl)carbonyl]leucinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenyl)-2-oxoethyl N-[(4-methylcyclohexyl)carbonyl]leucinate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group, an oxoethyl group, and a leucinate moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-2-oxoethyl N-[(4-methylcyclohexyl)carbonyl]leucinate typically involves multiple steps, starting with the preparation of the bromophenyl and oxoethyl intermediates. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. For instance, the bromophenyl group can be introduced through a bromination reaction using bromine or a brominating agent . The oxoethyl group can be synthesized through an oxidation reaction involving an appropriate oxidizing agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-2-oxoethyl N-[(4-methylcyclohexyl)carbonyl]leucinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., amines, thiols) . Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives .
Scientific Research Applications
2-(4-bromophenyl)-2-oxoethyl N-[(4-methylcyclohexyl)carbonyl]leucinate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-2-oxoethyl N-[(4-methylcyclohexyl)carbonyl]leucinate involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects . The oxoethyl and leucinate moieties may also contribute to the compound’s overall activity by influencing its binding affinity and selectivity for target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenyl)-N-(4-(4-methoxyphenyl)-2-oxo-1,3-thiazol-3(2H)-yl)acetamide
- (±)-2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol
- N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine
Uniqueness
2-(4-bromophenyl)-2-oxoethyl N-[(4-methylcyclohexyl)carbonyl]leucinate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for applications where other similar compounds may not be as effective or versatile.
Properties
Molecular Formula |
C22H30BrNO4 |
---|---|
Molecular Weight |
452.4 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 4-methyl-2-[(4-methylcyclohexanecarbonyl)amino]pentanoate |
InChI |
InChI=1S/C22H30BrNO4/c1-14(2)12-19(24-21(26)17-6-4-15(3)5-7-17)22(27)28-13-20(25)16-8-10-18(23)11-9-16/h8-11,14-15,17,19H,4-7,12-13H2,1-3H3,(H,24,26) |
InChI Key |
APRVYNXXRHPGLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C(=O)NC(CC(C)C)C(=O)OCC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.